

(S)-2-Amino-2-(4-fluorophenyl)ethanol CAS number 174770-74-2

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Compound of Interest

Compound Name: (S)-2-Amino-2-(4-fluorophenyl)ethanol

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An In-Depth Technical Guide to 2-Amino-2-(4-fluorophenyl)ethanol

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating Stereochemistry and CAS Identification

This guide focuses on the chiral amino alcohol, 2-Amino-2-(4-fluorophenyl)ethanol. It is critical to address a common point of confusion regarding its stereoisomers and their corresponding Chemical Abstracts Service (CAS) numbers. The user-specified CAS number, 174770-74-2, predominantly refers to the (R)-enantiomer in scientific literature and commercial databases.^[1]^[2]^[3] The (S)-enantiomer is often cited under CAS number 325152-98-5.^[4] The racemic mixture, containing both enantiomers, is identified by CAS number 140373-17-7. This guide will cover the fundamental properties and applications applicable to the core molecular structure, while providing specific details for the stereoisomers where relevant.

Section 1: Core Compound Profile and Strategic Importance

(S)-2-Amino-2-(4-fluorophenyl)ethanol is a synthetically valuable chiral amino alcohol. Its structure, featuring a primary alcohol and a primary amine attached to the same stereocenter, which is further connected to a fluorinated phenyl ring, makes it a privileged scaffold in

medicinal chemistry.[5][6] Chiral 1,2-amino alcohols are foundational components in a multitude of biologically active molecules, serving as key intermediates in the synthesis of pharmaceuticals and as chiral ligands in asymmetric catalysis.[7][8] The presence of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity, making this compound particularly relevant for drug discovery programs.

Table 1: Physicochemical Properties of 2-Amino-2-(4-fluorophenyl)ethanol

Property	Value	Source(s)
CAS Number	174770-74-2 ((R)-enantiomer)	[1][9]
Molecular Formula	C ₈ H ₁₀ FNO	[2]
Molecular Weight	155.17 g/mol	[4]
Appearance	Off-white to light yellow solid	[3]
Melting Point	68-79°C	[1]
Boiling Point	287.4±25.0 °C (Predicted)	[3]
Density	1.208±0.06 g/cm ³ (Predicted)	[3]
Optical Rotation	[α] ²⁴ /D = -14.7° (c=1% in Methanol) for (R)-enantiomer	[1]
Storage	2-8°C, protect from light, store under inert atmosphere	[3]

Section 2: Synthesis and Stereochemical Control

The synthesis of enantiomerically pure 1,2-amino alcohols is a cornerstone of modern organic chemistry. The challenge lies in controlling the stereochemistry of the two adjacent functional groups. Several robust strategies have been developed to achieve this.

Overview of Synthetic Strategies

- **Asymmetric Hydrogenation:** A powerful method involves the catalytic asymmetric hydrogenation of α-amino ketones. This approach utilizes chiral metal catalysts, such as

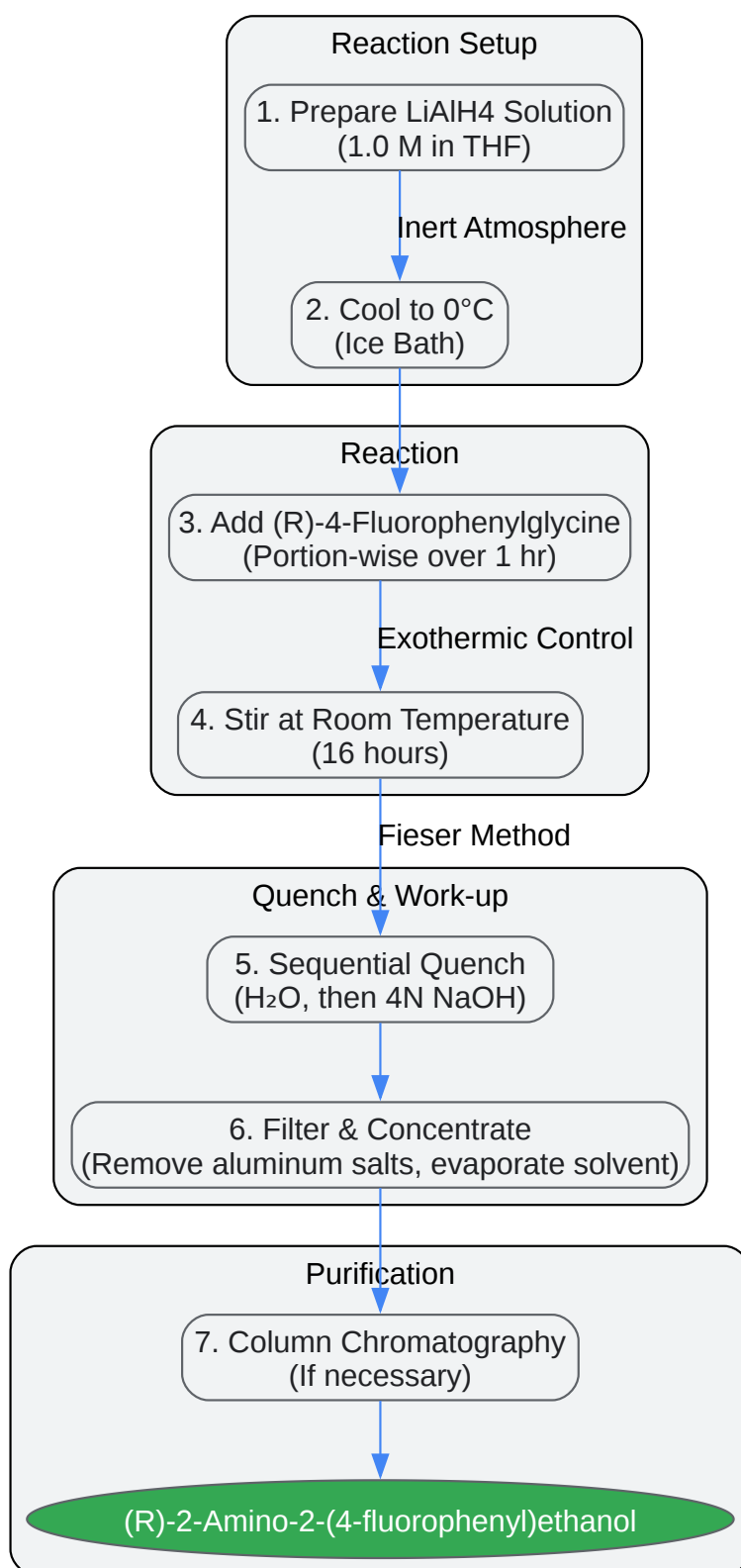
those based on iridium or ruthenium, to deliver hydrogen selectively to one face of the ketone, establishing the desired stereocenter with high enantiomeric excess (ee).^{[10][11]}

- **Biocatalysis:** The use of enzymes, particularly alcohol dehydrogenases (ADHs), offers a green and highly selective alternative.^[12] Whole-cell biocatalysts can reduce prochiral ketones with exceptional enantioselectivity (>99% ee), often under mild, aqueous conditions.^{[12][13]} This method circumvents the need for heavy metal catalysts and protection/deprotection steps.
- **Chiral Auxiliaries:** Classic organic synthesis techniques often employ chiral auxiliaries, such as pseudoephedrine.^{[5][6]} The auxiliary directs the stereochemical outcome of a reaction and is subsequently cleaved to yield the enantiopure product.
- **Reduction of Chiral Precursors:** A direct and efficient route involves the reduction of a readily available chiral precursor, such as an amino acid. This strategy leverages the existing stereocenter of the starting material.

Recommended Protocol: Reduction of (R)-4-Fluorophenylglycine

This protocol describes the synthesis of (R)-2-Amino-2-(4-fluorophenyl)ethanol via the reduction of the corresponding amino acid, a method noted for its straightforward execution and high fidelity in transferring stereochemistry.^[3]

Workflow Diagram: Synthesis via Amino Acid Reduction



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Caption: Synthesis workflow for (R)-2-Amino-2-(4-fluorophenyl)ethanol.

Step-by-Step Methodology:

- **Reaction Setup:** To a stirred solution of lithium aluminium hydride (LiAlH_4) (1.0 M in THF, 2.0 eq.) in a flask under an inert atmosphere (e.g., nitrogen or argon), cool the solution to 0°C using an ice bath.
- **Substrate Addition:** Add (R)-4-fluorophenylglycine (1.0 eq.) portion-wise over approximately 1 hour. This controlled addition is crucial to manage the exothermic reaction.
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for 16 hours to ensure complete reduction of the carboxylic acid.
- **Work-up (Quenching):** Carefully cool the reaction mixture back to 0°C . Sequentially and slowly add water (X mL per X g of LiAlH_4), followed by 4 N sodium hydroxide solution (X mL per X g of LiAlH_4), and finally more water (3X mL per X g of LiAlH_4). This procedure, known as the Fieser work-up, is designed to precipitate aluminum salts into a filterable solid.
- **Isolation:** Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with additional THF or ethyl acetate.
- **Purification:** Combine the organic filtrates and concentrate them under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel if necessary to yield the pure amino alcohol.

Section 3: Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and enantiomeric integrity of the final product.

Table 2: Key Analytical Parameters and Expected Results

Technique	Parameter	Expected Result
^1H NMR	Chemical Shift (δ), Multiplicity, Integration	Phenyl protons (~7.0-7.4 ppm), benzylic proton (~4.0-4.2 ppm), methylene protons (~3.5-3.8 ppm), and exchangeable amine/hydroxyl protons.
^{13}C NMR	Chemical Shift (δ)	Aromatic carbons (including a C-F coupled doublet), benzylic carbon (~58-60 ppm), and methylene carbon (~65-67 ppm).
Mass Spec.	Molecular Ion Peak ($[\text{M}+\text{H}]^+$)	Expected m/z of 156.0819. [14]
Chiral HPLC	Enantiomeric Excess (% ee)	Separation of (R) and (S) enantiomers on a chiral stationary phase to quantify the enantiomeric purity.
Optical Rotation	Specific Rotation $[\alpha]$	A non-zero value confirming the presence of a single enantiomer (e.g., -14.7° for the (R)-enantiomer). [1]

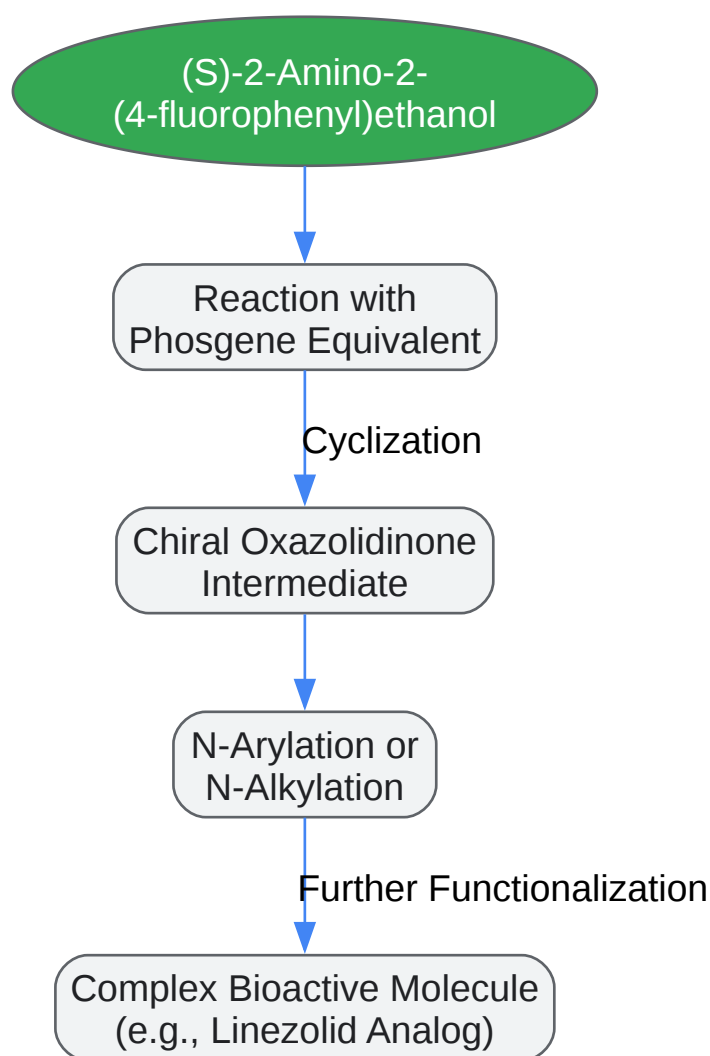
Section 4: Applications in Drug Discovery and Asymmetric Synthesis

The utility of **(S)-2-Amino-2-(4-fluorophenyl)ethanol** stems from its dual functionality and defined stereochemistry, making it a valuable chiral building block.

- **Synthesis of Bioactive Molecules:** The 1,2-amino alcohol motif is present in numerous drugs. This compound can serve as a direct precursor or key intermediate. For example, it can be used to synthesize chiral oxazolidinones, which are important pharmacophores and can also act as chiral auxiliaries in other synthetic transformations.[\[15\]](#)

- Chiral Ligand Synthesis: The nitrogen and oxygen atoms can coordinate to metal centers, making it an excellent scaffold for developing new chiral ligands for asymmetric catalysis. These ligands are instrumental in creating other chiral molecules with high selectivity.[16]
- Fragment-Based Drug Discovery (FBDD): As a small, fluorinated molecule with defined 3D geometry and hydrogen bonding capabilities, it is an ideal candidate for FBDD screening libraries to identify initial hits against therapeutic targets.

Diagram: Role as a Chiral Building Block



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Caption: Hypothetical pathway using the title compound to form a complex target.

Section 5: Safety, Handling, and Storage

Proper handling of **(S)-2-Amino-2-(4-fluorophenyl)ethanol** is essential to ensure laboratory safety. The following information is synthesized from safety data sheets (SDS) of the compound and its close analogs.[\[17\]](#)

Table 3: Hazard Identification and Safety Precautions

Hazard Category	GHS Statement	Precautionary Measures
Acute Toxicity	H302: Harmful if swallowed.	Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin Irritation	H315: Causes skin irritation.	Wear protective gloves and clothing. Wash skin thoroughly with soap and water if contact occurs.
Eye Irritation	H319: Causes serious eye irritation.	Wear safety glasses with side-shields or goggles. If in eyes, rinse cautiously with water for several minutes.
Respiratory Irrit.	H335: May cause respiratory irritation.	Avoid breathing dust. Use only in a well-ventilated area or with a fume hood.

Standard Laboratory Handling Protocol

- **Engineering Controls:** Conduct all manipulations of the solid compound within a certified chemical fume hood to prevent inhalation of dust.
- **Personal Protective Equipment (PPE):** Wear a standard laboratory coat, nitrile gloves, and chemical safety goggles at all times.
- **Dispensing:** When weighing and transferring the solid, use anti-static spatulas and weighing boats to minimize dust generation.

- **Spill Response:** In case of a spill, avoid creating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. Clean the area with a wet cloth.
- **Storage:** Store the compound in a tightly sealed container in a cool (2-8°C), dry, and dark place.^[3] For long-term stability, storage under an inert atmosphere (nitrogen or argon) is recommended.
- **Disposal:** Dispose of waste material in accordance with local, state, and federal regulations.

Section 6: Conclusion

(S)-2-Amino-2-(4-fluorophenyl)ethanol, along with its enantiomer, represents a high-value chiral building block for the scientific community. Its well-defined stereochemistry and the strategic placement of a fluorine atom provide significant advantages for the synthesis of complex, biologically active molecules. Through robust synthetic methods, such as the reduction of chiral amino acids or biocatalytic approaches, this compound can be accessed in high enantiomeric purity. A thorough understanding of its properties, applications, and handling requirements, as outlined in this guide, enables researchers to fully leverage its potential in advancing the fields of drug discovery and asymmetric synthesis.

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